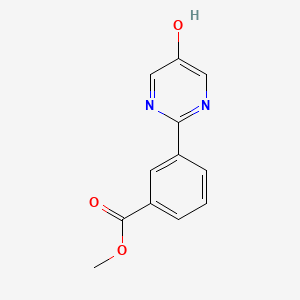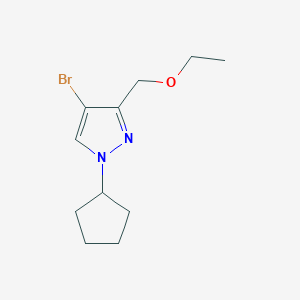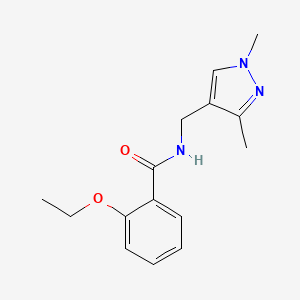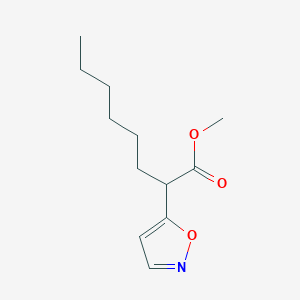
Methyl 2-(1,2-oxazol-5-yl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1,2-oxazol-5-yl)octanoate” is a chemical compound with the CAS Number: 860649-05-4 and a linear formula of C12H19NO3 . It is a product of Key Organics/BIONET .
Synthesis Analysis
The synthesis of oxazoline derivatives, which include “Methyl 2-(1,2-oxazol-5-yl)octanoate”, has been a topic of interest in recent years . The synthesis process often involves the reaction between dicyanobenzenes and amino alcohols . The reaction is usually carried out in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .Molecular Structure Analysis
The molecular structure of “Methyl 2-(1,2-oxazol-5-yl)octanoate” is represented by the linear formula C12H19NO3 . The compound has a molecular weight of 225.29 .Physical And Chemical Properties Analysis
“Methyl 2-(1,2-oxazol-5-yl)octanoate” is a liquid .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Methyl 2-(1,2-oxazol-5-yl)octanoate and similar compounds have been a subject of interest in synthetic chemistry for the formation of complex structures. For instance, compounds like Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate were synthesized using a one-pot three-component strategy. Such compounds, after synthesis, are characterized by techniques like FT-IR, NMR spectroscopy, and TOF-MS spectrometry. The confirmation of their structures is often done through single-crystal X-ray diffraction analyses. These methods are crucial for understanding the molecular structures and stability of compounds like Methyl 2-(1,2-oxazol-5-yl)octanoate (Ahmed et al., 2016).
Antifungal and Antiviral Properties
- Novel compounds from the triazole class, which includes derivatives of Methyl 2-(1,2-oxazol-5-yl)octanoate, have been synthesized and characterized for potential antifungal properties. Studies on these compounds include determining their solubility in various solvents and evaluating their pharmacologically relevant properties (Volkova et al., 2020). Additionally, similar compounds have shown potential in antiviral activities against influenza viruses. Their effectiveness is often compared to reference drugs like Oseltamivir and Ribavirin (He et al., 2014).
Photochemical and Thermal Studies
- Research into the photochemical and thermal properties of compounds related to Methyl 2-(1,2-oxazol-5-yl)octanoate has provided insights into their behavior under different conditions. These studies are essential for understanding the stereoelectronic control theories and mechanisms involved in these compounds' reactions (Lattes et al., 1982).
Catalytic Synthesis and Activation
- Methyl 2-(1,2-oxazol-5-yl)octanoate derivatives have been used in catalytic synthesis, showcasing their potential in creating highly functionalized structures. The use of catalysts like dirhodium(II) and gold in these processes demonstrates their importance in synthetic chemistry (Yakura et al., 1999), (Hashmi et al., 2004).
Analytical and Structural Characterization
- Comprehensive analytical and structural characterizations of compounds related to Methyl 2-(1,2-oxazol-5-yl)octanoate are crucial for their identification and understanding of their properties. These analyses often include techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction (Dybowski et al., 2021).
Safety and Hazards
“Methyl 2-(1,2-oxazol-5-yl)octanoate” is classified under the GHS07 pictogram . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
Propiedades
IUPAC Name |
methyl 2-(1,2-oxazol-5-yl)octanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-4-5-6-7-10(12(14)15-2)11-8-9-13-16-11/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJBCJOAAUFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,2-oxazol-5-yl)octanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)
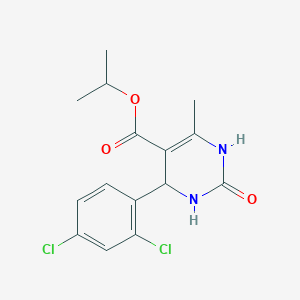
![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)
![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)
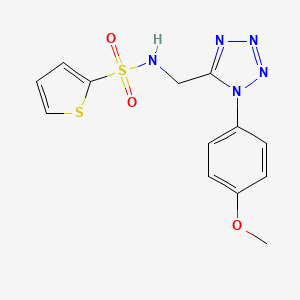

![2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2993809.png)
![8-isobutyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993810.png)
![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)
![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)
